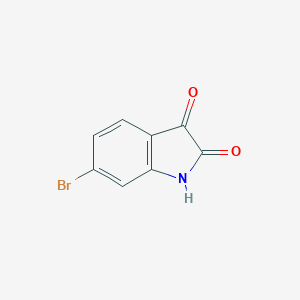

6-Bromoisatin

説明

Structure

3D Structure

特性

IUPAC Name |

6-bromo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPQMLZLINVIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212651 | |

| Record name | 1H-Indole-2,3-dione, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6326-79-0 | |

| Record name | 1H-Indole-2,3-dione, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6326-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-2,3-dione, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromoisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Bromoisatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVA4QW7PH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Bromoisatin: A Technical Guide to its Mechanism of Action in Cancer Cytotoxicity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoisatin, a halogenated derivative of the endogenous molecule isatin (B1672199), has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic and pro-apoptotic activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 6-Bromoisatin, with a focus on its effects on cancer cells. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the proposed signaling pathways. The primary mechanism elucidated is the induction of a caspase-independent apoptotic pathway, suggesting a mode of action that may circumvent resistance to conventional chemotherapy agents that rely on caspase-dependent cell death.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a class of compounds known for a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1] The synthetic versatility of the isatin scaffold allows for modifications that can enhance its therapeutic potential. 6-Bromoisatin is one such derivative, characterized by a bromine atom at the 6-position of the indole (B1671886) ring.[1] Research has indicated that 6-Bromoisatin exhibits significant cytotoxic effects against cancer cell lines, making it a promising candidate for further investigation in drug development.[2] This guide will delve into the molecular mechanisms that underpin its anticancer activity.

Core Mechanism of Action: Induction of Caspase-Independent Apoptosis

The principal anticancer mechanism of 6-Bromoisatin identified to date is the induction of apoptosis in cancer cells. A key finding is that this process occurs independently of the executioner caspases-3 and -7.[2][3] This is a significant observation, as many conventional chemotherapeutic agents rely on the activation of the caspase cascade to induce cell death. Tumors that have developed resistance to these therapies, often through the downregulation of caspase signaling, may remain susceptible to agents that trigger caspase-independent apoptosis.

Evidence for Caspase-Independent Pathway

Studies on the human colon adenocarcinoma cell line, HT29, have shown that while 6-Bromoisatin effectively reduces cell viability and induces morphological changes consistent with apoptosis, it does not lead to an increase in the activity of caspase-3/7.[2][3] This strongly suggests that 6-Bromoisatin activates an alternative, caspase-independent cell death program.

Proposed Involvement of Mitochondrial Factors

Caspase-independent apoptosis is often mediated by the release of mitochondrial intermembrane space proteins, most notably Apoptosis Inducing Factor (AIF).[4][5][6] Upon receiving a death signal, AIF is proposed to translocate from the mitochondria to the nucleus, where it can induce chromatin condensation and large-scale DNA fragmentation, leading to cell death.[4][5][6] While direct evidence of 6-Bromoisatin inducing AIF translocation is pending, this remains a primary hypothesis for its mechanism of action.

dot graph TD{ rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#202124"];

} Caption: Proposed Caspase-Independent Apoptosis Pathway for 6-Bromoisatin.

Potential Role of the Akt Signaling Pathway

A hypothesized upstream event in the 6-Bromoisatin-induced apoptotic pathway is the inhibition of the Akt signaling pathway. The PI3K/Akt pathway is a crucial regulator of cell survival, and its inhibition can lead to the activation of apoptotic processes. While some isatin analogs have been shown to modulate this pathway, direct experimental evidence for 6-Bromoisatin's effect on Akt phosphorylation is needed to confirm this aspect of its mechanism.

dot graph TD{ rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#202124"];

} Caption: Hypothesized Inhibition of the Akt Signaling Pathway by 6-Bromoisatin.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of 6-Bromoisatin.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Proliferation) | HT29 (Human Colon Adenocarcinoma) | 223 µM | [2][3] |

| Apoptotic Index Increase (in vivo) | Mouse Distal Colon | 2.3-fold increase | [7] |

| Cell Proliferation Reduction (in vivo) | Mouse Distal Colon | Significant (p ≤ 0.01) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of 6-Bromoisatin.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of 6-Bromoisatin on cancer cells.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of 6-Bromoisatin (and a vehicle control, e.g., DMSO) for 24-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

-

dot graphviz { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#202124"];

} Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Procedure:

-

Treat cells with 6-Bromoisatin for the desired time.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

dot graph TD{ rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#202124"];

} Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.

Western Blot Analysis for Akt Phosphorylation

This protocol is used to investigate the effect of 6-Bromoisatin on the Akt signaling pathway.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. To assess Akt activation, antibodies specific to the phosphorylated forms of Akt (e.g., at Ser473 and Thr308) are used.

-

Procedure:

-

Treat cells with 6-Bromoisatin for various times and at different concentrations.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the levels of phosphorylated Akt to total Akt to determine the effect of 6-Bromoisatin on Akt activation.

-

Conclusion and Future Directions

6-Bromoisatin demonstrates promising anticancer activity by inducing a caspase-independent apoptotic pathway in colon cancer cells. This mechanism of action is particularly relevant for overcoming resistance to conventional chemotherapies. While the involvement of mitochondrial factors like AIF and the upstream inhibition of the Akt signaling pathway are strongly hypothesized, further research is required to provide direct experimental evidence for these interactions. Future studies should focus on:

-

Investigating the subcellular localization of AIF following 6-Bromoisatin treatment using immunofluorescence.

-

Quantifying the effect of 6-Bromoisatin on mitochondrial membrane potential.

-

Performing kinase assays to determine if 6-Bromoisatin directly inhibits Akt or other upstream kinases.

-

Expanding the investigation to other cancer cell lines to assess the broader applicability of its mechanism of action.

Elucidating the complete molecular pathway of 6-Bromoisatin will be crucial for its potential development as a novel therapeutic agent.

References

- 1. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Akt/Protein Kinase B-Dependent Phosphorylation and Inactivation of WEE1Hu Promote Cell Cycle Progression at G2/M Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evidence for the Involvement of Apoptosis-Inducing Factor–Mediated Caspase-Independent Neuronal Death in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis-Inducing Factor Substitutes for Caspase Executioners in NMDA-Triggered Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-independent Mitochondrial Cell Death Results from Loss of Respiration, Not Cytotoxic Protein Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 6-Bromoisatin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives have long been a subject of intense scientific scrutiny due to their broad spectrum of biological activities. The introduction of a bromine atom at the 6-position of the isatin core, creating 6-bromoisatin, has been shown to modulate and often enhance these activities, making its derivatives promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of 6-bromoisatin derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for key assays and visual representations of implicated signaling pathways are provided to facilitate further research in this exciting field.

Anticancer Activity

6-Bromoisatin and its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, often through caspase-independent pathways, and the inhibition of key cellular processes like cell cycle progression and proliferation.

Quantitative Anticancer Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for 6-bromoisatin and related derivatives against various cancer cell lines.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 6-Bromoisatin | HT29 (Colon) | Proliferation Inhibition | 223 | [1] |

| Isatin Derivative | MCF-7 (Breast) | Cytotoxicity | 19.13 | [2] |

| Isatin Derivative | A549 (Lung) | Cytotoxicity | 15.69 | [2] |

| Isatin Derivative | HepG2 (Liver) | Cytotoxicity | 13.68 | [2] |

Mechanism of Anticancer Action

Caspase-Independent Apoptosis: A noteworthy characteristic of 6-bromoisatin is its ability to induce apoptosis without significantly increasing the activity of caspases 3 and 7[1]. This suggests the activation of a caspase-independent cell death pathway. One such pathway involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it triggers chromatin condensation and DNA fragmentation[3][4][5]. The process is often regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization[6][7][8].

Caspase-Independent Apoptosis Pathway

Cell Cycle Arrest: Isatin derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase[9][10]. This is often achieved through the modulation of cyclin-dependent kinases (CDKs) and their associated cyclins, which are critical regulators of cell cycle progression[11][12][13][14][15]. Inhibition of CDKs can prevent the phosphorylation of target proteins necessary for entry into mitosis, thereby halting cell proliferation.

Induction of G2/M Cell Cycle Arrest

Antimicrobial Activity

Derivatives of 6-bromoisatin, particularly Schiff bases and hydrazones, have exhibited promising activity against a range of pathogenic bacteria and fungi. The lipophilicity conferred by the bromine atom and other substituents is thought to enhance the penetration of these compounds through microbial cell membranes.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative isatin derivatives against selected microbial strains. While specific data for a wide range of 6-bromoisatin derivatives is still emerging, the data for chloro-analogs and other substituted isatins provide a strong indication of their potential.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| 6-Chloroisatin semicarbazone | Staphylococcus aureus | 78.12 - 5000 | [16] |

| 6-Chloroisatin semicarbazone | Klebsiella pneumoniae | 78.12 - 5000 | [16] |

| Isatin Schiff base | Staphylococcus aureus | 19 - 29 (nM) | [17] |

| Isatin Schiff base | Escherichia coli | 54 (nM) | [17] |

| 6-Chloroisatin semicarbazone | Candida albicans | 1.56 | [16] |

| 6-Chloroisatin semicarbazone | Aspergillus niger | >100 | [16] |

| Hydrazone derivative | Candida albicans | 0.125 - 2.0 | [18] |

Enzyme Inhibition

The isatin scaffold is a known "privileged structure" in medicinal chemistry, capable of interacting with a variety of enzymes. 6-Bromoisatin derivatives have been investigated as inhibitors of several key enzyme families.

Kinase Inhibition

Many isatin derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer[12]. Inhibition of kinases such as Cyclin-Dependent Kinases (CDKs) contributes to the anticancer effects of these compounds by inducing cell cycle arrest[11][13][15].

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription[19][20][21][22]. Some isatin derivatives have been shown to inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells.

Tubulin Polymerization Inhibition

Microtubules, composed of tubulin polymers, are critical components of the cytoskeleton and the mitotic spindle. Disruption of tubulin polymerization is a well-established anticancer strategy. Isatin derivatives have been reported to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Inhibition of Tubulin Polymerization

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Workflow

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing various concentrations of the 6-bromoisatin derivative. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Agar (B569324) Dilution Method for Antimicrobial Susceptibility

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Protocol:

-

Prepare a series of agar plates containing two-fold dilutions of the 6-bromoisatin derivative. Include a drug-free control plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Spot a small volume (e.g., 1-2 µL) of the inoculum onto the surface of each agar plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caspase 3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

Protocol:

-

Seed cells in a white-walled 96-well plate and treat them with the test compound as for the MTT assay.

-

After the treatment period, add the Caspase-Glo® 3/7 reagent to each well.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase 3/7 activity.

Conclusion

6-Bromoisatin derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their ability to modulate key cellular enzymes, warrants further investigation. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of these fascinating molecules. Future studies should focus on elucidating the precise molecular targets and signaling pathways of a broader range of 6-bromoisatin derivatives to facilitate the rational design of more potent and selective drug candidates.

References

- 1. 6-bromoisatin found in muricid mollusc extracts inhibits colon cancer cell proliferation and induces apoptosis, preventing early stage tumor formation in a colorectal cancer rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis-inducing factor: structure, function, and redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis-inducing factor (AIF): a novel caspase-independent death effector released from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis-inducing factor (AIF): a ubiquitous mitochondrial oxidoreductase involved in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 7. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. mdpi.com [mdpi.com]

- 11. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Dissertation or Thesis | MOLECULAR MECHANISMS MAINTAINING CELL CYCLE ARREST INDUCED BY PHARMACOLOGICAL CDK4/6 INHIBITION | ID: sf268g95j | Carolina Digital Repository [cdr.lib.unc.edu]

- 15. Investigating the Mechanism of Inhibition of Cyclin-Dependent Kinase 6 Inhibitory Potential by Selonsertib: Newer Insights Into Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acikerisim.harran.edu.tr:8080 [acikerisim.harran.edu.tr:8080]

- 17. Frontiers | Synthesis, enzyme inhibition, and docking studies of new schiff bases of disalicylic acid methylene-based derivatives as dual-target antibacterial agents [frontiersin.org]

- 18. Anti-Candida albicans Activity of Thiazolylhydrazone Derivatives in Invertebrate and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijabbr.com [ijabbr.com]

- 20. mdpi.com [mdpi.com]

- 21. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Discovery and Natural Provenance of 6-Bromoisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoisatin, a brominated indole (B1671886) derivative, has garnered significant attention in the scientific community for its diverse biological activities, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and natural sources of 6-Bromoisatin, with a particular focus on its origin in marine molluscs. Detailed experimental protocols for its extraction and purification are presented, alongside quantitative data from its primary natural source. Furthermore, a proposed biosynthetic pathway is illustrated to provide a deeper understanding of its formation in nature. This document serves as a critical resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a class of heterocyclic compounds that have been isolated from a variety of natural sources, including plants, fungi, and marine organisms.[1] These compounds exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. Among these, 6-Bromoisatin has emerged as a compound of particular interest due to its potent bioactivities.[1] This guide focuses on the discovery of 6-Bromoisatin as a natural product and details its primary marine sources.

Discovery and Natural Sources

The discovery of 6-Bromoisatin as a natural product is intrinsically linked to the study of the precursors of the ancient dye, Tyrian purple. Early investigations into the composition of the hypobranchial glands of marine molluscs from the Muricidae family led to the identification of several brominated indole derivatives.

One of the earliest and most significant discoveries was made by Baker and Sutherland in 1968, who identified the precursors of 6,6'-dibromoindigotin (Tyrian purple) from the mollusc Dicathais orbita (formerly Thais orbita). While their work focused on the dye's precursors, subsequent research on the extracts of this and other muricid species led to the definitive identification of 6-Bromoisatin.

The primary and most well-documented natural source of 6-Bromoisatin is the hypobranchial gland of the Australian marine mollusc, Dicathais orbita .[1] In oxidized extracts of these glands, 6-Bromoisatin is considered a dominant compound.[1] It has also been identified as a component in other Muricidae species, often in complex mixtures of related brominated indoles.[2]

Table 1: Natural Sources of 6-Bromoisatin

| Family | Species | Common Name | Location of Compound |

| Muricidae | Dicathais orbita | Australian Dog Whelk | Hypobranchial Gland |

| Muricidae | Hexaplex trunculus | Banded Dye-Murex | Hypobranchial Gland |

| Muricidae | Bolinus brandaris | Purple Dye-Murex | Hypobranchial Gland |

Quantitative Data

Quantitative analysis of 6-Bromoisatin in its natural sources is crucial for understanding its ecological role and for potential harvesting or aquaculture applications. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice for accurate quantification.

Table 2: Quantitative Analysis of 6-Bromoisatin in Dicathais orbita

| Analytical Method | Parameter | Value (mg/mL) |

| HPLC-MS | Limit of Detection (LOD) | 0.004 |

| HPLC-MS | Limit of Quantification (LOQ) | 0.01 |

Data sourced from a validated HPLC-MS method for the analysis of secondary metabolites in the hypobranchial gland of Dicathais orbita.[3]

Experimental Protocols

The isolation and purification of 6-Bromoisatin from its natural source, Dicathais orbita, involves a multi-step process.

Dissection of the Hypobranchial Gland

-

The shell of the Dicathais orbita snail is carefully cracked using a bench-top vice to expose the soft tissues.

-

The hypobranchial gland, a large, cream- to purple-colored organ, is located adjacent to the gill.

-

The gland is excised using surgical scissors by cutting along its junction with the gill tissue and separating it from the surrounding mantle tissue.[3]

-

The dissected glands are immediately weighed for subsequent extraction calculations.[3]

Extraction of Crude Brominated Indoles

-

Freshly dissected hypobranchial glands are homogenized using a mortar and pestle.

-

An appropriate solvent, such as ethanol (B145695) or chloroform (B151607), is added to the homogenized tissue (a common ratio is 10 mL of solvent per gram of tissue).[3] Alcoholic solvents are generally more effective for extracting the ultimate precursors, while chloroform is better for the intermediate precursors.[3]

-

The homogenate is transferred to a glass vial, and the mortar and pestle are rinsed with additional solvent, which is then added to the vial.

-

The vial is covered with aluminum foil to protect the light-sensitive compounds from degradation and stored overnight at -4°C.[3]

-

The mixture is then centrifuged, and the supernatant containing the crude extract is collected.

Purification of 6-Bromoisatin by Preparative HPLC

-

The crude extract is concentrated under reduced pressure.

-

The concentrated extract is redissolved in a suitable solvent and filtered.

-

Purification is achieved using a preparative High-Performance Liquid Chromatography (HPLC) system.[3]

-

Column: A C18 reversed-phase preparative column is typically used (e.g., 150 mm × 21.20 mm, 5 µm packing).[3]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.05% trifluoroacetic acid (TFA), is commonly employed.[3]

-

Detection: Fractions are monitored using a UV-Vis detector, and those corresponding to the peak of 6-Bromoisatin are collected.

-

-

The collected fractions are pooled, and the solvent is removed under reduced pressure to yield purified 6-Bromoisatin.

-

The purity and identity of the isolated compound are confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H NMR spectrum of natural 6-Bromoisatin should match that of the synthetic standard.[1]

Biosynthesis

The biosynthesis of 6-Bromoisatin in Muricidae molluscs is believed to originate from the amino acid tryptophan. While the complete enzymatic pathway has not been fully elucidated, a proposed pathway involves a series of bromination, oxidation, and rearrangement steps. 6-Bromoisatin is considered a by-product of the decomposition of tyriverdin, a key intermediate in the formation of Tyrian purple.[3]

Conclusion

6-Bromoisatin is a significant natural product with promising therapeutic potential, primarily sourced from the hypobranchial glands of the marine mollusc Dicathais orbita. Its discovery is a direct result of the long-standing scientific interest in the chemistry of Tyrian purple. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers aiming to isolate and study this compound. Further investigation into its biosynthesis and pharmacological properties will undoubtedly pave the way for new applications in medicine and biotechnology.

References

6-Bromoisatin: A Technical Guide for Researchers

CAS Number: 6326-79-0

This technical guide provides an in-depth overview of 6-Bromoisatin, a synthetically versatile molecule with significant biological activities. The information is tailored for researchers, scientists, and professionals in drug development, encompassing its chemical properties, synthesis, biological functions, and relevant experimental protocols.

Chemical and Physical Properties

6-Bromoisatin, also known as 6-bromo-1H-indole-2,3-dione, is a halogenated derivative of isatin (B1672199).[1][2] Its chemical structure and key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄BrNO₂ | [3] |

| Molecular Weight | 226.03 g/mol | [3] |

| CAS Number | 6326-79-0 | |

| Appearance | Orange to brown powder/crystal | |

| Melting Point | 274 °C | |

| Solubility | Slightly soluble in DMSO and Methanol; Soluble in Dimethylformamide | |

| InChI Key | HVPQMLZLINVIHW-UHFFFAOYSA-N | [3] |

| SMILES | O=C1C2=C(NC1=O)C=C(Br)C=C2 | [3] |

Synonyms: 6-BROMOINDOLINE-2,3-DIONE, 6-BROMO-1H-INDOLE-2,3-DIONE, SW-8, SWF-8, AKOS B01843, AKOS B018432, BROMOISATIN(6-), BUTTPARK 50\07-95, 6-Bromoindole-2,3-dione, 6-Bromo-2,3-indolinedione, Indole-2,3-dione,6-bromo- (8CI), Nsc 30748, 1H-Indole-2,3-dione,6-bromo-.[1][2]

Synthesis Protocols

Multiple synthetic routes to 6-Bromoisatin have been reported. A common and effective method is detailed below.

Synthesis from N-(3-bromophenyl)-2-hydroxyiminoacetamide

This two-step process involves the formation of an intermediate which is then cyclized to form the isatin ring.

Experimental Protocol:

-

Step 1: Formation of N-(3-bromophenyl)-2-hydroxyiminoacetamide. (This step is assumed to be completed prior to the protocol below).

-

Step 2: Cyclization to 6-Bromoisatin.

-

Add N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.2272 mol) to 275 mL of concentrated sulfuric acid while maintaining the temperature at 50 °C.

-

Increase the temperature of the reaction mixture to 90 °C and maintain for 3 hours.

-

After the reaction is complete, slowly pour the mixture into ice water, which will result in the formation of a yellow precipitate.

-

Collect the precipitate by filtration.

-

Dry the solid to yield 6-Bromoisatin (yield: 50 g, 98%). The product can often be used in subsequent reactions without further purification.

-

Biological Activity and Applications

6-Bromoisatin has demonstrated a range of biological activities, making it a compound of interest in medicinal chemistry and drug discovery. Its applications also extend to materials science.

Anticancer Activity

6-Bromoisatin exhibits notable anticancer properties, particularly against colon cancer cells.

| Cell Line | Activity | IC₅₀ | Reference(s) |

| HT29 (Human Colon Cancer) | Inhibition of proliferation | 223 µM (0.05 mg/mL) | [4] |

| HT29 (Human Colon Cancer) | Induction of apoptosis (caspase-independent) | - | [4] |

| Caco-2 (Human Colon Cancer) | Reduced proliferation and induced apoptosis (semi-purified) | - |

In vivo studies using a mouse model of colorectal cancer have shown that 6-bromoisatin (0.05 mg/g) can significantly enhance the apoptotic index and reduce cell proliferation in the distal colon.[4]

Antimicrobial and Antifungal Activity

While direct and extensive quantitative data for 6-Bromoisatin's antimicrobial activity is not widely published, derivatives of 6-bromoindole (B116670) have shown significant antimicrobial and antifungal properties. For instance, 6-bromoindolglyoxylamide polyamine derivatives exhibit intrinsic activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius, as well as antifungal properties.[5] The mechanism of action for some of these derivatives is attributed to the rapid permeabilization and depolarization of the bacterial membrane.[5]

Applications in Materials Science

The unique electronic properties of the isatin core, combined with the reactive bromine atom, make 6-Bromoisatin a valuable precursor for the synthesis of novel organic materials, including conjugated polymers and organic semiconductors for potential use in electronics.

Signaling Pathways

The anticancer effect of 6-Bromoisatin in HT29 colon cancer cells is characterized by the induction of apoptosis through a caspase-independent pathway.[4] This suggests a mechanism of cell death that does not rely on the activation of caspase-3/7.[4] While the precise pathway is still under investigation, it is hypothesized to involve the modulation of key signaling proteins. Isatin compounds, in general, have been shown to interact with the Extracellular signal-Regulated Kinase (ERK) pathway. Specifically, isatin can inhibit the phosphorylation of ERK-2, which is involved in cell survival signaling in many cell types.[4] The proposed mechanism for 6-Bromoisatin-induced apoptosis may also involve the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1] A decrease in Akt activity is a hypothesized route for the observed caspase-independent apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 6-Bromoisatin Found in Muricid Mollusc Extracts Inhibits Colon Cancer Cell Proliferation and Induces Apoptosis, Preventing Early Stage Tumor Formation in a Colorectal Cancer Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of 6-Bromoisatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromoisatin (CAS No. 6326-79-0), a key building block in medicinal chemistry and organic synthesis. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 6-Bromoisatin.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 11.14 | s | 1H, N-H |

| 7.41 - 7.47 | m | 1H, Ar-H |

| 7.24 - 7.28 | m | 1H, Ar-H |

| 7.06 - 7.09 | m | 1H, Ar-H |

Note: This is a predicted spectrum and should be confirmed with experimental data.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in searched literature. |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3440 | N-H stretch |

| 1320 | C-N stretch or other fingerprint region vibration |

Note: These values are from a single literature source and may vary depending on the experimental conditions.[1]

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| Data not available in searched literature. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of 6-Bromoisatin.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of 6-Bromoisatin in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

Data Analysis:

-

Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Assign the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 6-Bromoisatin.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 6-Bromoisatin with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure to form a thin, transparent pellet.

Spectral Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Compare the obtained spectrum with literature values or spectral databases for confirmation. A product specification sheet from a commercial supplier confirms that the infrared spectrum of their 6-Bromoisatin conforms to expectations.[2][3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 6-Bromoisatin.

Instrumentation: A mass spectrometer (e.g., GC-MS, LC-MS, or direct infusion ESI-MS).

Sample Preparation:

-

For GC-MS: Dissolve the sample in a volatile organic solvent.

-

For LC-MS: Dissolve the sample in a solvent compatible with the mobile phase.

-

For Direct Infusion: Prepare a dilute solution in a suitable solvent (e.g., methanol, acetonitrile).

Acquisition (Electron Ionization - EI for GC-MS):

-

Introduce the sample into the ion source.

-

Ionize the molecules using a standard electron energy (typically 70 eV).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to gain structural information. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 6-Bromoisatin.

Caption: A logical workflow for the synthesis and spectroscopic analysis of 6-Bromoisatin.

References

6-Bromoisatin: A Comprehensive Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoisatin, a brominated derivative of isatin (B1672199), has emerged as a molecule of significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of 6-Bromoisatin, focusing on its anticancer, antiviral, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and drug development efforts. While 6-Bromoisatin has shown promising cytotoxic effects against cancer cell lines and potential for antiviral applications, direct enzymatic inhibition data for some of its putative targets remains to be fully elucidated.

Introduction

Isatin and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. The addition of a bromine atom at the 6-position of the isatin core structure can significantly modulate its biological properties. 6-Bromoisatin has been investigated for its potential as an anticancer, antiviral, and enzyme-inhibiting agent. This guide aims to consolidate the current scientific knowledge regarding the therapeutic targets of 6-Bromoisatin, providing a foundational resource for researchers in the field.

Anticancer Activity and Associated Targets

6-Bromoisatin has demonstrated notable cytotoxic effects against colorectal cancer cells, inducing apoptosis through a caspase-independent pathway. This suggests a mechanism of action that diverges from classical apoptosis signaling.

Quantitative Data: Cytotoxicity

The inhibitory concentration (IC50) of 6-Bromoisatin has been determined in human colorectal carcinoma cell lines.

| Cell Line | Compound | IC50 (µM) | Reference |

| HT29 | 6-Bromoisatin | 223 | [1][2][3] |

| HT29 | Semi-purified 6-Bromoisatin | ~100 | [4] |

| Caco-2 | Semi-purified 6-Bromoisatin | ~100 | [4] |

Signaling Pathways in Anticancer Activity

6-Bromoisatin's induction of apoptosis in HT29 cells occurs without the activation of caspase-3/7, pointing towards a caspase-independent cell death mechanism.[1][5] A hypothesized pathway involves the inhibition of the Akt signaling pathway, a key regulator of cell survival.[1]

Caption: Hypothesized caspase-independent apoptosis pathway induced by 6-Bromoisatin.

Potential Kinase Targets: GSK-3β and PIM-1

While some isatin derivatives are known to inhibit Glycogen Synthase Kinase 3β (GSK-3β) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, direct inhibitory activity of 6-Bromoisatin against these kinases has not been definitively established in the reviewed literature. A structurally related compound, 6-bromoindirubin-3'-oxime (B1676677) (BIO), is a known potent inhibitor of GSK-3β, but this activity should not be directly extrapolated to 6-Bromoisatin.[6]

Antiviral Activity

Isatin derivatives have been explored for their antiviral properties. A bromo-isatin derivative has shown activity against the Hepatitis C Virus (HCV).

Quantitative Data: Anti-HCV Activity

A derivative of bromo-isatin has been shown to inhibit HCV RNA synthesis.

| Virus | Cell Line | Compound | EC50 (µg/mL) | Reference |

| HCV | Huh 5-2 | 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide (bromo derivative) | 19 | [7] |

It is important to note that this data is for a derivative and not 6-Bromoisatin itself. Further studies are required to determine the specific anti-HCV efficacy of 6-Bromoisatin.

Potential Mechanism of Antiviral Action

The precise mechanism by which isatin derivatives inhibit HCV replication is not fully elucidated but is thought to involve the inhibition of viral RNA synthesis.[7]

Caption: Proposed antiviral mechanism of a bromo-isatin derivative against HCV.

Enzyme Inhibition: Carboxylesterases

Isatin derivatives have been identified as inhibitors of carboxylesterases (CEs), enzymes involved in the metabolism of various drugs and xenobiotics. The inhibitory potency of isatins is related to their hydrophobicity.[8]

Quantitative Data

Specific inhibitory constants (Ki) for 6-Bromoisatin against human carboxylesterase 1 (hCE1) and 2 (hCE2) are not available in the reviewed literature. However, for isatin analogs, Ki values in the nanomolar range have been reported for compounds with high hydrophobicity (clogP > 5).[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 6-Bromoisatin.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Plate cells (e.g., HT29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 6-Bromoisatin in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Workflow:

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Detailed Protocol:

-

Cell Treatment: Seed and treat cells with 6-Bromoisatin as described in the MTT assay protocol.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of active caspase-3/7.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Workflow:

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol (using ADP-Glo™ as an example):

-

Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant GSK-3β or PIM-1), the specific substrate peptide, and varying concentrations of 6-Bromoisatin.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Luminescence Measurement: Measure the luminescence, which is proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of 6-Bromoisatin and determine the IC50 value.

Conclusion

6-Bromoisatin is a promising scaffold for the development of novel therapeutic agents. Its demonstrated anticancer activity through a caspase-independent apoptotic pathway warrants further investigation to fully elucidate the molecular targets and signaling cascades involved. While its potential as an inhibitor of GSK-3β, PIM-1 kinase, and carboxylesterases, as well as an antiviral agent, is suggested by studies on related isatin derivatives, direct and quantitative evidence for 6-Bromoisatin is still needed. The experimental protocols and workflows provided in this guide offer a framework for future research aimed at comprehensively characterizing the therapeutic potential of this intriguing molecule. Further studies focusing on target identification and validation are crucial for advancing 6-Bromoisatin through the drug discovery pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Bromoisatin Found in Muricid Mollusc Extracts Inhibits Colon Cancer Cell Proliferation and Induces Apoptosis, Preventing Early Stage Tumor Formation in a Colorectal Cancer Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-bromoisatin found in muricid mollusc extracts inhibits colon cancer cell proliferation and induces apoptosis, preventing early stage tumor formation in a colorectal cancer rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro protein kinase assay [bio-protocol.org]

6-Bromoisatin: A Technical Guide to its Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Bromoisatin in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents. It also delves into its notable biological activity, particularly its role in inducing apoptosis in cancer cells. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Solubility of 6-Bromoisatin

Precise quantitative solubility data for 6-Bromoisatin in various organic solvents is not extensively documented in publicly available literature. However, based on chemical supplier information and published research, a qualitative understanding of its solubility has been established. For a more quantitative perspective, solubility data for the parent compound, isatin (B1672199), is provided as a reference, as the solubility behavior is expected to show similar trends.

Qualitative Solubility of 6-Bromoisatin

6-Bromoisatin is generally characterized as having limited solubility in many common organic solvents.

Table 1: Qualitative Solubility of 6-Bromoisatin

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | |

| Common Cold Solvents | Generally Insoluble |

In practical applications, 6-Bromoisatin has been dissolved in 100% DMSO for in vitro biological assays at concentrations up to 0.1 mg/mL (446 µM), which were then further diluted in aqueous media.[2] This indicates a solubility of at least 0.1 mg/mL in DMSO at room temperature.

Quantitative Solubility of Isatin (Parent Compound)

To provide a quantitative framework, the following table summarizes the mole fraction solubility (x) of the parent compound, isatin, in various organic solvents at different temperatures. It is important to note that the presence of the bromo- substituent at the 6-position will influence the polarity and crystal lattice energy, likely altering the solubility compared to the parent isatin. However, the general trends in solubility with respect to solvent polarity are expected to be informative.

Table 2: Mole Fraction Solubility (x) of Isatin in Various Organic Solvents at Different Temperatures

| Solvent | 298.15 K (25 °C) | 303.15 K (30 °C) | 308.15 K (35 °C) | 313.15 K (40 °C) |

| Methanol | 0.0035 | 0.0044 | 0.0055 | 0.0068 |

| Ethanol | 0.0022 | 0.0028 | 0.0035 | 0.0044 |

| Acetone | 0.0135 | 0.0162 | 0.0193 | 0.0229 |

| Ethyl Acetate | 0.0068 | 0.0082 | 0.0099 | 0.0118 |

| Acetonitrile | 0.0081 | 0.0097 | 0.0115 | 0.0136 |

| Dichloromethane | 0.0028 | 0.0034 | 0.0042 | 0.0051 |

| Toluene | 0.0008 | 0.0010 | 0.0012 | 0.0015 |

| N,N-Dimethylformamide (DMF) | 0.0489 | 0.0583 | 0.0691 | 0.0816 |

Data for isatin is provided for illustrative purposes and is derived from publicly available chemical literature.

Experimental Protocols for Solubility Determination

Standard methodologies for determining the solubility of compounds like 6-Bromoisatin include the isothermal shake-flask method and the synthetic method using laser monitoring.

Isothermal Shake-Flask Method

This gravimetric method is a widely accepted technique for determining equilibrium solubility.

Protocol:

-

Preparation: An excess amount of 6-Bromoisatin is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are placed in a constant temperature bath and agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, agitation is stopped, and the suspension is allowed to settle for several hours to allow for the separation of the solid and liquid phases.

-

Sampling and Analysis: A known aliquot of the clear supernatant is carefully removed and the solvent is evaporated. The mass of the remaining 6-Bromoisatin is determined gravimetrically.

-

Calculation: The solubility is then calculated and can be expressed in various units such as g/L, mg/mL, or mol/L.

Synthetic Method with Laser Monitoring

This method involves observing the dissolution of a solid in a solvent as the temperature is changed.

Protocol:

-

Sample Preparation: A known amount of 6-Bromoisatin and the solvent are placed in a sealed, stirred vessel.

-

Heating and Monitoring: The mixture is heated at a controlled rate while being stirred. A laser beam is passed through the suspension, and the light transmission is monitored by a detector.

-

Dissolution Point Determination: As the solid dissolves with increasing temperature, the light transmission increases. The temperature at which the last solid particle dissolves, corresponding to a sharp increase in light transmission, is recorded as the dissolution temperature for that specific concentration.

-

Data Collection: The experiment is repeated with different concentrations of 6-Bromoisatin to generate a solubility curve as a function of temperature.

Biological Activity and Signaling Pathways

6-Bromoisatin has demonstrated significant biological activity, particularly as an anti-cancer agent. Studies have shown its ability to inhibit the proliferation of human colon cancer cells (HT29) and induce apoptosis.[2]

Proposed Mechanism of Action in HT29 Cells

Research suggests that 6-Bromoisatin induces apoptosis in HT29 cells through a caspase-independent pathway.[2] A key proposed mechanism involves the inhibition of the Akt (Protein Kinase B) survival signaling pathway.[2] Akt is a crucial kinase that promotes cell survival by inhibiting pro-apoptotic proteins. By inhibiting Akt, 6-Bromoisatin may disinhibit these pro-apoptotic factors, leading to programmed cell death.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical experimental workflow for assessing the in vitro anti-cancer effects of 6-Bromoisatin on a cell line such as HT29.

References

The Medicinal Chemistry of 6-Bromoisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoisatin, a brominated derivative of the endogenous molecule isatin (B1672199), has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its versatile chemical nature allows for the synthesis of a diverse array of derivatives exhibiting a wide spectrum of biological activities.[2] This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of 6-bromoisatin and its analogues, with a focus on their anticancer, antimicrobial, and antiviral properties.

Chemical Synthesis

The core 6-bromoisatin structure is typically synthesized via the Sandmeyer isatin synthesis. A detailed protocol is provided below.

Experimental Protocol: Synthesis of 6-Bromoisatin[4]

Materials:

-

N-(3-bromophenyl)-2-hydroxyiminoacetamide

-

Concentrated sulfuric acid

-

Ice water

Procedure:

-

Add N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.2272 mol) to concentrated sulfuric acid (275 mL) while maintaining the temperature at 50 °C.

-

Increase the temperature of the reaction mixture to 90 °C and maintain for 3 hours.

-

Upon completion, slowly pour the reaction mixture into ice water to precipitate the product.

-

Collect the yellow precipitate by filtration and dry to yield 6-bromoisatin (yield: 50 g, 98%). The product can be used in subsequent reactions without further purification.

Derivatization of the 6-bromoisatin core, particularly at the N-1 and C-3 positions, has been a key strategy to modulate its biological activity. The synthesis of Schiff bases and semicarbazones are common modifications.

Experimental Protocol: General Synthesis of 6-Bromoisatin Schiff Bases[5][6]

Materials:

-

6-Bromoisatin

-

Appropriate primary amine (e.g., aniline)

-

Absolute ethanol (B145695)

-

Glacial acetic acid

Procedure:

-

Dissolve 6-bromoisatin (0.01 mol) in warm absolute ethanol (30 mL) in a round-bottom flask.

-

Add a stoichiometric equivalent (0.01 mol) of the desired primary amine to the solution.

-

Add 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Experimental Protocol: General Synthesis of 6-Bromoisatin Semicarbazones[7][8]

Materials:

-

6-Bromoisatin

-

Substituted semicarbazide (B1199961)

-

Ethanol (95%)

-

Glacial acetic acid

Procedure:

-

Dissolve equimolar quantities of 6-bromoisatin (0.003 mol) and the appropriate substituted semicarbazide (0.003 mol) in warm ethanol (10 mL, 95%).

-

Add a few drops of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 45 minutes.

-

Cool the mixture in an ice bath to induce precipitation.

-

Filter the resulting solid, dry it, and recrystallize from ethanol (95%) to yield the pure semicarbazone derivative.

Biological Activities and Quantitative Data

Anticancer Activity

6-Bromoisatin and its derivatives have demonstrated significant potential as anticancer agents. The parent compound, 6-bromoisatin, has been shown to inhibit the proliferation of HT29 colon cancer cells with an IC50 of 223 μM.[4] Derivatives often exhibit enhanced potency.

| Derivative Class | Specific Compound/Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin | 6-Bromoisatin | HT29 | 223 | [4] |

| Di- and Tri-halogenated Isatins | 5,6,7-tribromoisatin | U937 | <10 | [5] |

| Isatin-Pyrrole Hybrid | Compound with nitro group at C-5 and N-methyl | HepG2 | 0.47 | [6] |

Antimicrobial Activity

Derivatives of brominated isatins have shown promising activity against a range of bacterial and fungal pathogens. The introduction of a halogen at the 6-position of the isatin ring has been noted to enhance antimicrobial properties.

| Derivative Class | Specific Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 6-Chloroisatin Semicarbazone | 6-chloroisatin-3-(4′-bromophenyl) semicarbazone | Klebsiella pneumoniae | - | |

| 6-Chloroisatin Semicarbazone | 6-chloroisatin-3-(4′-bromophenyl) semicarbazone | Staphylococcus aureus | - | |

| 6-Chloroisatin Semicarbazone | 6-chloroisatin-3-(4′-bromophenyl) semicarbazone | Candida albicans | 1.56 | |

| 5-Bromoisatin Derivative | Isatin-lamivudine hybrid | Various bacteria | 3.13 | [7] |

Antiviral Activity

Isatin derivatives have a long history as antiviral agents, with methisazone (B1676394) being one of the first synthetic antiviral drugs.[8] Brominated isatin derivatives have shown activity against contemporary viral threats.

| Derivative Class | Specific Compound | Virus | Cell Line | EC50 (µg/mL) | Reference |

| Isatin-Sulfonamide Hybrid | 5-Bromo-isatin derivative | HCV | Huh 5-2 | 19 | [8] |

| Isatin-Sulfonamide Hybrid | 5-Bromo-isatin derivative | SARS-CoV | Vero | >125 | [8] |

| Isatin-β-thiosemicarbazone | 1-(5′-Bromoisatin)-4-(4′-fluorophenyl)-3-thiosemicarbazone | - | - | - | [9] |

Signaling Pathways and Mechanisms of Action

The anticancer effects of 6-bromoisatin are linked to the induction of apoptosis. Studies suggest that 6-bromoisatin induces apoptosis in HT29 colon cancer cells through a caspase-independent pathway.[4] This is hypothesized to occur via the inhibition of the Akt-mediated survival signaling pathway.[4] The broader class of isatins has also been shown to induce apoptosis through modulation of the ERK/MAPK signaling pathway.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 6326-79-0: 6-bromoisatin | CymitQuimica [cymitquimica.com]

- 4. 6-Bromoisatin Found in Muricid Mollusc Extracts Inhibits Colon Cancer Cell Proliferation and Induces Apoptosis, Preventing Early Stage Tumor Formation in a Colorectal Cancer Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromoisatin: A Technical Guide to its Anticancer and Antimicrobial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoisatin, a brominated derivative of isatin (B1672199), has emerged as a molecule of significant interest in medicinal chemistry due to its demonstrated biological activities. This technical guide provides an in-depth overview of the current scientific understanding of 6-Bromoisatin's anticancer and antimicrobial properties. Drawing from available preclinical research, this document details its effects on cancer cell proliferation and survival, shedding light on its mechanism of action. While its antimicrobial potential is noted, this guide also highlights the current gap in quantitative data, offering a framework for future investigation. Detailed experimental protocols and visual representations of key cellular pathways are provided to support further research and development efforts in oncology and infectious diseases.

Anticancer Properties of 6-Bromoisatin

6-Bromoisatin has shown promising anticancer activity, particularly against colon cancer cells. Research indicates that it can inhibit cell proliferation and induce apoptosis, suggesting its potential as a lead compound for the development of novel cancer therapeutics.

In Vitro Cytotoxicity

Studies have demonstrated the dose-dependent cytotoxic effects of 6-Bromoisatin on human colorectal carcinoma (HT29) cells.[1][2] The half-maximal inhibitory concentration (IC50) has been determined, quantifying its potency in inhibiting cancer cell viability.

Table 1: In Vitro Cytotoxicity of 6-Bromoisatin

| Cell Line | Compound | IC50 (µM) | IC50 (mg/mL) | Reference |

| HT29 | 6-Bromoisatin | 223 | 0.05 | [1][2] |

Induction of Apoptosis

6-Bromoisatin has been observed to induce apoptosis in HT29 colon cancer cells.[1][2] Morphological changes characteristic of apoptosis, such as chromatin condensation, have been noted in treated cells.[1]

Mechanism of Action: A Caspase-Independent Pathway

Interestingly, the apoptotic cell death induced by 6-Bromoisatin in HT29 cells appears to occur without a significant increase in the activity of caspase-3 and caspase-7, key executioner enzymes in the classical apoptotic pathway.[1][2] This suggests the involvement of a caspase-independent mechanism of apoptosis.[1]

The signaling pathways potentially involved in the anticancer action of isatin derivatives include the Extracellular signal-regulated kinase (ERK) and the Protein Kinase B (Akt) pathways.[1] It has been proposed that isatin compounds may inhibit cancer cell proliferation and promote apoptosis by interacting with components of the ERK pathway.[1] Furthermore, a decrease in Akt activity is hypothesized as a potential caspase-independent apoptosis pathway for 6-Bromoisatin.[2]

Caption: Proposed interaction of 6-Bromoisatin with the ERK signaling pathway.

Caption: Hypothesized inhibition of the Akt survival pathway by 6-Bromoisatin.

Caption: A potential mechanism for caspase-independent apoptosis induced by 6-Bromoisatin.

Antimicrobial Properties of 6-Bromoisatin

Current Status and Future Directions

The isatin scaffold is a known pharmacophore with antimicrobial potential. The presence of a bromine atom at the 6-position of the isatin ring may modulate this activity. Further investigation is warranted to systematically evaluate the antimicrobial spectrum of 6-Bromoisatin against a panel of clinically relevant bacteria and fungi. Such studies would be crucial in determining its potential as a lead compound for the development of new anti-infective agents.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of 6-Bromoisatin's biological activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of 6-Bromoisatin on the viability of cancer cells.

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: HT29 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Preparation: A stock solution of 6-Bromoisatin is prepared in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: The culture medium is replaced with fresh medium containing various concentrations of 6-Bromoisatin. Control wells receive medium with DMSO at the same final concentration as the treated wells.

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and the formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This method is used to differentiate between viable, apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: HT29 cells are treated with 6-Bromoisatin at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a proposed protocol for determining the Minimum Inhibitory Concentration (MIC) of 6-Bromoisatin against bacteria and fungi.

Workflow Diagram:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: 6-Bromoisatin is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth and inoculum) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of 6-Bromoisatin that completely inhibits visible growth of the microorganism.

Conclusion

6-Bromoisatin demonstrates significant potential as an anticancer agent, particularly for colorectal cancer. Its ability to induce caspase-independent apoptosis warrants further investigation to fully elucidate its mechanism of action and identify its molecular targets. While the isatin scaffold is known for its antimicrobial properties, the specific activity of 6-Bromoisatin remains an unexplored area of research. The protocols and information provided in this technical guide are intended to facilitate and encourage further studies to unlock the full therapeutic potential of this promising molecule in both oncology and infectious disease research.

References

6-Bromoisatin and Its Derivatives as Potent Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction